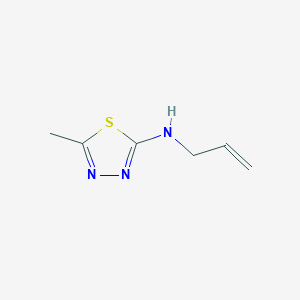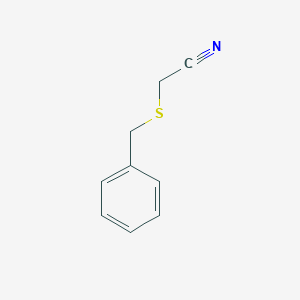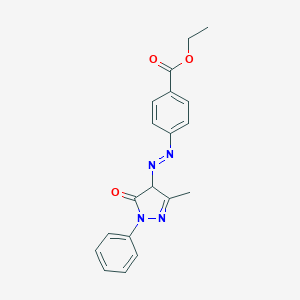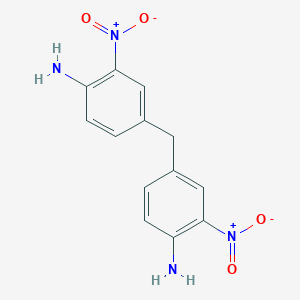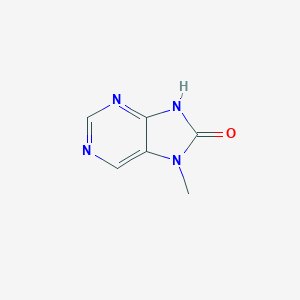
Dilithium tetrabromocuprate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium tetrabromocuprate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a coordination complex that contains copper and bromine atoms, and it has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of dilithium tetrabromocuprate is not fully understood, but it is believed to involve the coordination of the copper atom with the bromine atoms. This coordination leads to the formation of a stable complex that can interact with other molecules in various ways.
Biochemical and Physiological Effects:
Dilithium tetrabromocuprate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antibacterial and antifungal properties. It has also been studied for its potential use in cancer treatment, where it has shown some promising results.
Advantages and Limitations for Lab Experiments
One of the main advantages of dilithium tetrabromocuprate is its stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize, and it is readily available. However, one of the limitations of dilithium tetrabromocuprate is its toxicity, which can pose a risk to researchers working with the compound.
Future Directions
There are many potential future directions for the study of dilithium tetrabromocuprate. One possible direction is the exploration of its catalytic properties, which could lead to the development of new and more efficient catalysts. Another possible direction is the study of its potential use in the treatment of cancer and other diseases. Additionally, further research could be conducted to better understand the mechanism of action of dilithium tetrabromocuprate and its potential applications in various fields of science.
Synthesis Methods
Dilithium tetrabromocuprate can be synthesized using various methods, including the reaction of copper(II) bromide with lithium bromide in water or a mixture of water and ethanol. Another method involves the reaction of copper(II) sulfate with lithium bromide in water or ethanol. The resulting product is a blue-green crystalline solid that is soluble in water.
Scientific Research Applications
Dilithium tetrabromocuprate has been used in scientific research for various applications. One of the most significant applications is in the field of catalysis, where it has been used as a catalyst in various reactions. It has also been studied for its potential use in organic synthesis and as a precursor for the synthesis of other copper complexes.
properties
CAS RN |
15489-29-9 |
|---|---|
Molecular Formula |
Br4CuLi2 |
Molecular Weight |
397.1 g/mol |
IUPAC Name |
copper;dilithium;tetrabromide |
InChI |
InChI=1S/4BrH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 |
InChI Key |
MUTDDRYSEVISDK-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Cu+2].[Br-].[Br-].[Br-].[Br-] |
Canonical SMILES |
[Li+].[Li+].[Cu+2].[Br-].[Br-].[Br-].[Br-] |
synonyms |
dilithium tetrabromocuprate Li2CuBr4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







